Atreleuton has been used in trials studying the treatment of Atherosclerosis and Coronary Artery Disease.
Related Compounds
Zileuton
Compound Description: Zileuton is a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme responsible for the biosynthesis of leukotrienes from arachidonic acid. [] It is used clinically to treat inflammatory diseases like asthma.
Relevance: Zileuton shares a similar mechanism of action with atreleuton, both targeting the 5-LOX enzyme to reduce leukotriene production. [] This shared mechanism suggests a close structural relationship between the two compounds.
Deferoxamine
Compound Description: Deferoxamine is a bacterial siderophore with a high affinity for ferric iron (Fe3+). [] It is clinically used for the treatment of acute iron poisoning and for the treatment of iron overload in patients with thalassemia. []
Relevance: While not structurally similar to atreleuton, deferoxamine exemplifies the therapeutic potential of hydroxamates as metal chelators. [] Atreleuton, also a hydroxamate derivative, exhibits its 5-LOX inhibitory activity through iron chelation. []
Leukotriene E4 (LTE4)
Compound Description: Leukotriene E4 (LTE4) is a potent inflammatory mediator belonging to the leukotriene family. [] It is produced from arachidonic acid through the 5-lipoxygenase pathway.
Relevance: Atreleuton's therapeutic effect in reducing inflammation and coronary necrotic core plaque is directly linked to its ability to lower LTE4 levels. [] By inhibiting 5-LOX, atreleuton disrupts the production of LTE4 and other leukotrienes, thereby mitigating their inflammatory effects.
Compound Description: Leukotriene B4 (LTB4), like LTE4, is a potent inflammatory mediator produced through the 5-lipoxygenase pathway from arachidonic acid. []
Relevance: Atreleuton effectively reduces whole blood stimulated LTB4 levels in patients with recent acute coronary syndrome. [] This finding further emphasizes the drug's inhibitory action on the 5-LOX pathway, ultimately decreasing the production of various inflammatory leukotrienes, including LTB4.
Atreleuton; ABT-761; ABT 761; VIA 2291; VIA-2291; VIA2291; A-85761; Abbott-85761.
Canonical SMILES
CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
Isomeric SMILES
C[C@H](C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CDK9 Inhibitor AZD4573 is a selective, short-acting inhibitor of the serine/threonine cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF-b; PTEFb), with potential antineoplastic activity. Upon intravenous administration, AZD4573 binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II, leading to the inhibition of gene transcription of various anti-apoptotic proteins. This induces cell cycle arrest and apoptosis, and leads to a reduction in tumor cell proliferation. CDK9 regulates elongation of transcription through phosphorylation of RNA polymerase II at serine 2 (p-Ser2-RNAPII). It is upregulated in various tumor cell types and plays a key role in the regulation of Pol II-mediated transcription of anti-apoptotic proteins. Tumor cells are dependent on anti-apoptotic proteins for their survival.
Imaradenant is under investigation in clinical trial NCT03381274 (Oleclumab (MEDI9447) Egfrm NSCLC Novel Combination Study). Imaradenant is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR; ADORA2A), with potential immunomodulating and antineoplastic activities. Upon administration, imaradenant selectively binds to and inhibits A2AR expressed on T-lymphocytes. This blocks tumor-released adenosine from interacting with A2AR and prevents the adenosine/A2AR-mediated inhibition of T-lymphocytes. This results in the proliferation and activation of T-lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits T-cell proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression.
CXC Chemokine Receptor 2 Antagonist AZD5069 is an orally bioavailable, selective and reversible antagonist of CXC chemokine receptor 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon administration, CXC chemokine receptor 2 antagonist AZD5069 directly binds to CXCR2 and inhibits its activation. This inhibits CXCR2-mediated signaling and may inhibit tumor cell proliferation in CXCR2-overexpressing tumor cells. In addition, AZD5069 reduces both neutrophil recruitment and migration from the systemic circulation into sites of inflammation, including the lung mucosa; it may also prevent neutrophil migration from the bone marrow. This results in the reduction of inflammation, mucus production, and neutrophil proteinase-mediated tissue destruction in the lung. CXCR2, a G protein-coupled receptor protein also known as IL-8 receptor B (IL-8RB), is upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation and progression; it is known to be elevated in several inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma and fibrotic pulmonary disorders.